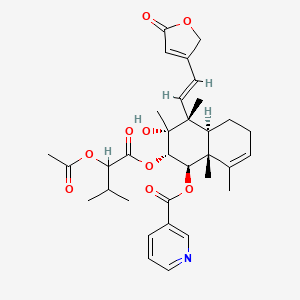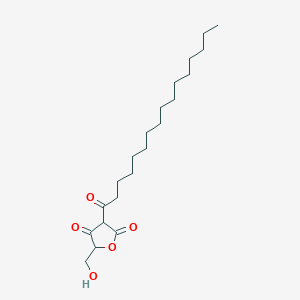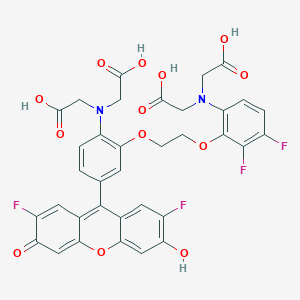
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine is a sulfonamide and a member of pyridines.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Drug Development
- The compound is used as an intermediate in the synthesis of anti-hypertensive drugs like Doxazosin, which is indicated for hypertension and benign prostate hyperplasia treatment (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).
Potential in Antidepressant Drug Development
- Piperazine derivatives including those derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine have been explored for their potential as dual antidepressant drugs, showing promise in receptor affinity and serotonin reuptake inhibition (S. Silanes et al., 2004).
Antimicrobial and Antifungal Properties
- Studies have shown that certain derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine exhibit significant antibacterial and antifungal activities, making them potential therapeutic agents (N. Patel, S. N. Agravat, 2007).
Biofilm Inhibition and Cytotoxicity
- Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from the compound, indicated their potential in inhibiting bacterial biofilms and showed mild cytotoxicity, which can be crucial in developing new pharmaceuticals (M. Abbasi et al., 2020).
Potential in Diabetes Treatment
- Piperazine derivatives, including those based on this compound, have been identified as potential antidiabetic agents, showing significant effects on glucose homeostasis in rat models of type II diabetes (G. Le Bihan et al., 1999).
Receptor Ligand Potential
- Certain N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines have been evaluated for their agonistic/antagonistic profile, indicating their potential as 5-HT1A receptor ligands, which could have implications in neurological research (B. J. van Steen et al., 1998).
Propiedades
Nombre del producto |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C17H19N3O6S2 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-pyridin-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H19N3O6S2/c21-27(22,14-4-5-15-16(13-14)26-12-11-25-15)19-7-9-20(10-8-19)28(23,24)17-3-1-2-6-18-17/h1-6,13H,7-12H2 |
Clave InChI |
ZIHZMWJPJKTMSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
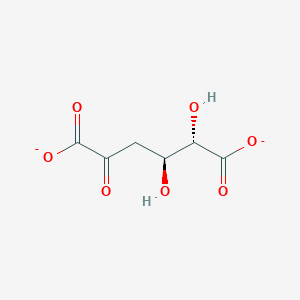
![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
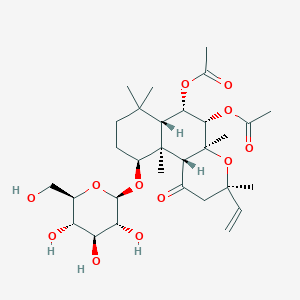
![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
